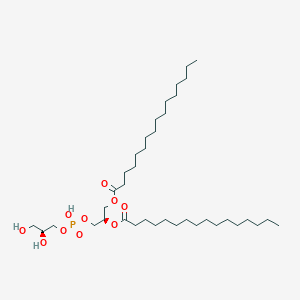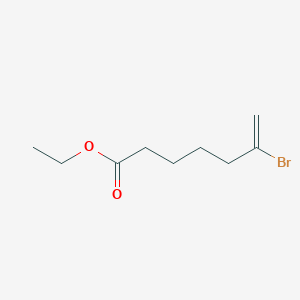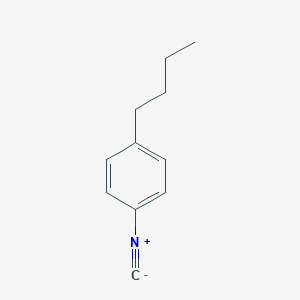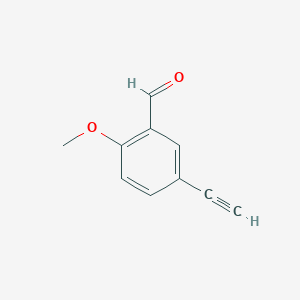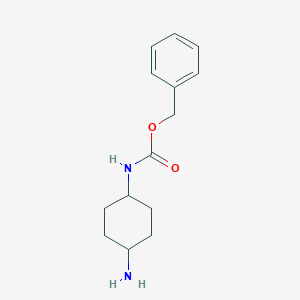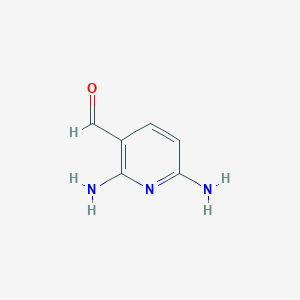
2,6-Diaminopyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopyridine-3-carbaldehyde (DAPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative with two amino groups and an aldehyde group attached to the 3-carbon atom.
Mécanisme D'action
The mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde is not well understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters.
Effets Biochimiques Et Physiologiques
2,6-Diaminopyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Diaminopyridine-3-carbaldehyde in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2,6-Diaminopyridine-3-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,6-Diaminopyridine-3-carbaldehyde. One area of interest is the development of new synthetic routes to 2,6-Diaminopyridine-3-carbaldehyde and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of 2,6-Diaminopyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives is an important area of future research.
Conclusion
In conclusion, 2,6-Diaminopyridine-3-carbaldehyde is a chemical compound with unique properties that has been widely used in scientific research. It has several potential therapeutic applications and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives and to investigate their potential therapeutic applications.
Méthodes De Synthèse
2,6-Diaminopyridine-3-carbaldehyde can be synthesized by reacting 2,6-diaminopyridine with 3-formylsalicylic acid in the presence of a catalyst. The reaction yields 2,6-Diaminopyridine-3-carbaldehyde as a white crystalline solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
2,6-Diaminopyridine-3-carbaldehyde has been used in various scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2,6-Diaminopyridine-3-carbaldehyde has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
151510-21-3 |
|---|---|
Nom du produit |
2,6-Diaminopyridine-3-carbaldehyde |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
Clé InChI |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
SMILES canonique |
C1=CC(=NC(=C1C=O)N)N |
Synonymes |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



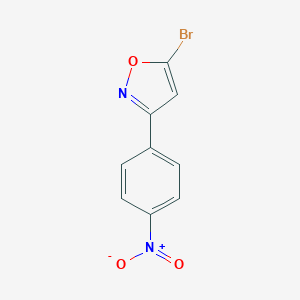
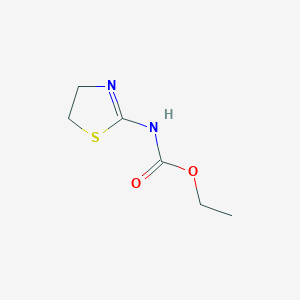
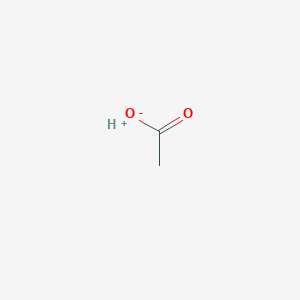
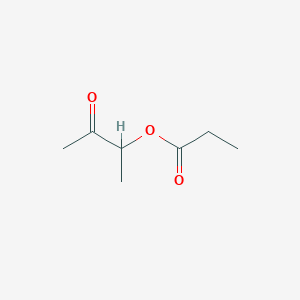
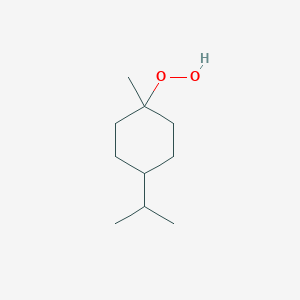
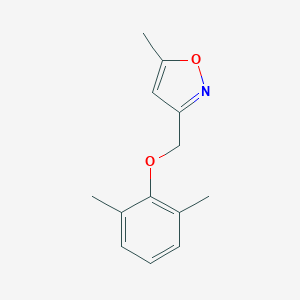
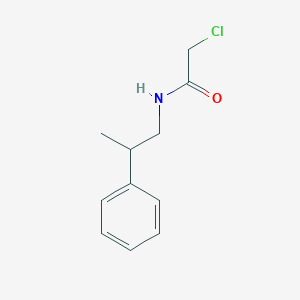
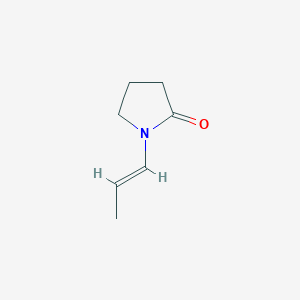
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
